2-Bromo-5-(trifluoromethoxy)phenylacetonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol with a suitable nitrile source under specific reaction conditions . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)phenylacetonitrile is used in various scientific research applications, including:
Biology: The compound is used in the development of biochemical assays and as a probe in biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)phenylacetonitrile can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)aniline: This compound has a similar structure but differs in the functional group attached to the phenyl ring.
2-Bromo-5-(trifluoromethyl)phenylmethanol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical properties and reactivity.
3-Bromo-5-(trifluoromethoxy)phenylacetylene: This compound has an alkyne group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSZMPJUHOLLSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382572 |
Source
|
Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-17-3 |
Source
|
Record name | 2-Bromo-5-(trifluoromethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886763-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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